2,5-Dichlorobenzenesulfonyl chloride
Overview
Description
2,5-Dichlorobenzenesulfonyl chloride: is an organic compound with the chemical formula C6H3Cl3O2S . It is characterized by its chlorine and sulfone functional groups and is commonly used as a reagent in organic synthesis. This compound is known for its applications in the preparation of sulfonamides and sulfones, as well as in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzenesulfonyl chloride is synthesized by treating 1,4-dichlorobenzene with chlorosulfuric acid at a temperature of 150°C . The reaction mixture is then stirred into ice water to precipitate the product. This method yields approximately 85% of the desired compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale handling of chlorosulfuric acid and 1,4-dichlorobenzene, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2,5-Dichlorobenzenesulfonyl chloride can undergo electrochemical reduction to form the corresponding thiol.
Common Reagents and Conditions:
Reduction: Lead cathode, sulpholane/hydrochloric acid or ethanol/sulfuric acid electrolytes.
Substitution: Various nucleophiles, such as amines, under appropriate conditions.
Major Products Formed:
Reduction: Corresponding thiol.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
2,5-Dichlorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dichlorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, such as amines, to form sulfonamide derivatives. This reaction proceeds through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack to yield the final product .
Comparison with Similar Compounds
- 2,4-Dichlorobenzenesulfonyl chloride
- 2,6-Dichlorobenzenesulfonyl chloride
- 3,4-Dichlorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- Benzenesulfonyl chloride
Comparison: 2,5-Dichlorobenzenesulfonyl chloride is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other dichlorobenzenesulfonyl chlorides, the 2,5-isomer may exhibit different reactivity patterns and selectivity in synthetic applications .
Properties
IUPAC Name |
2,5-dichlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCOSWRSIISQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063841 | |
Record name | Benzenesulfonyl chloride, 2,5-dichloro- | |
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Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; mp = 36-37 deg C; [Alfa Aesar MSDS] | |
Record name | 2,5-Dichlorobenzenesulfonyl chloride | |
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CAS No. |
5402-73-3 | |
Record name | 2,5-Dichlorobenzenesulfonyl chloride | |
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Record name | 2,5-Dichlorobenzenesulfonyl chloride | |
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Record name | 2,5-Dichlorobenzenesulfonyl chloride | |
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Record name | Benzenesulfonyl chloride, 2,5-dichloro- | |
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Record name | Benzenesulfonyl chloride, 2,5-dichloro- | |
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Record name | 2,5-dichlorobenzenesulphonyl chloride | |
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Record name | 2,5-DICHLOROBENZENESULFONYL CHLORIDE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-Dichlorobenzenesulfonyl chloride interact with Nylon 6 and what are the downstream effects on the material properties?
A1: this compound (dbsc) chemically reacts with Nylon 6 fibers in a process called sulfonation []. This reaction introduces sulfonic acid groups (-SO3H) onto the Nylon 6 polymer backbone. This modification significantly alters the fiber's properties:
- Increased Heat and Chemical Stability: Sulfonation enhances the thermal stability of Nylon 6. Modified fibers exhibit a higher carbon residue after heating, indicating improved resistance to thermal degradation []. Additionally, they become insoluble in strong acids like formic acid, concentrated mineral acids, and even aqua regia [].
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